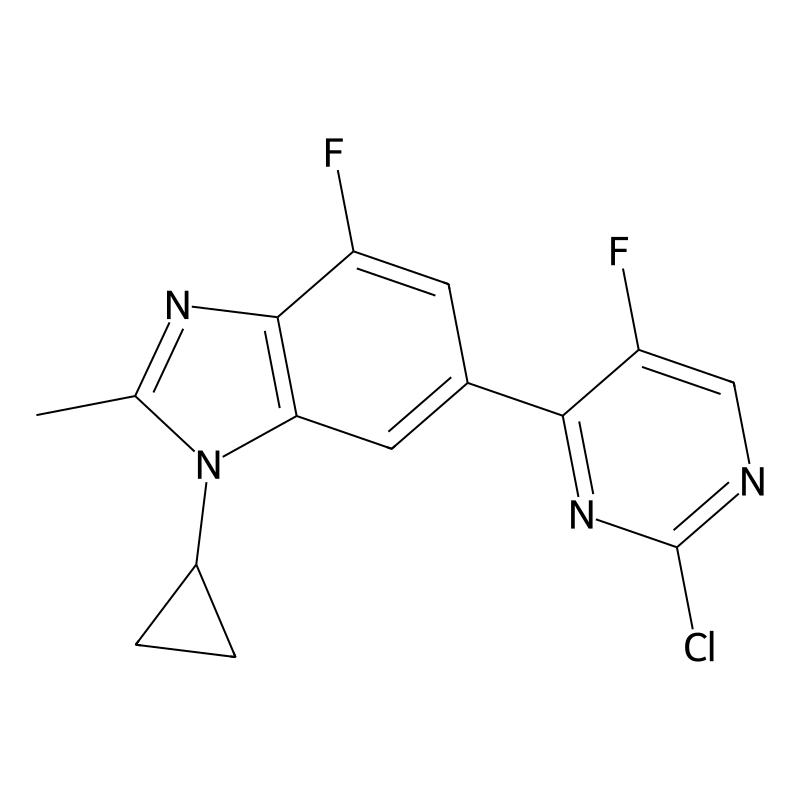

6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a chlorinated pyrimidine moiety. The molecular formula of this compound is C15H13ClF2N4, and it has a molecular weight of 322.74 g/mol. The presence of multiple functional groups, including fluorine and chlorine atoms, contributes to its potential biological activity and chemical reactivity.

Research indicates that 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole exhibits significant biological activities. It has been studied for its antimicrobial and cytotoxic properties, suggesting potential applications in treating various diseases. Furthermore, the compound has shown inhibitory effects on cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial in drug metabolism and pharmacokinetics.

The synthesis of this compound typically involves a multi-step process. One method includes the reaction of 4-fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole with 2,4-dichloro-5-fluoropyrimidine in the presence of palladium tetrakis(triphenylphosphine) in acetonitrile at elevated temperatures (85°C) under an inert atmosphere for several hours. The crude product is then purified using column chromatography on silica gel.

Due to its unique structure and biological activity, this compound has potential applications in medicinal chemistry. It may be utilized as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions. Its ability to inhibit cytochrome P450 enzymes also makes it relevant in drug-drug interaction studies and pharmacokinetic evaluations.

Interaction studies have shown that this compound can interact with various biological targets due to its structural features. Its inhibitory effects on cytochrome P450 enzymes suggest that it could influence the metabolism of co-administered drugs. Understanding these interactions is crucial for assessing the safety and efficacy of drugs that may be used alongside this compound.

Several compounds share structural similarities with 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole | Chlorinated pyrimidine + benzimidazole | Antimicrobial, cytotoxic | Unique combination of halogens and cyclopropyl group |

| 5-Fluoro-2-amino pyrimidine | Amino group instead of chlorinated pyrimidine | Antimicrobial | Lacks benzimidazole core |

| 4-Fluoroquinoline derivatives | Fluorinated ring structure | Antimicrobial | Different ring system; lacks benzimidazole |

| Benzimidazole derivatives | Various substitutions on benzimidazole core | Anticancer | Lacks chlorinated pyrimidine moiety |

This table illustrates how 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole stands out due to its specific combination of structural elements and biological activities compared to other similar compounds .

Benzimidazole-pyrimidine hybrids have emerged as privileged structures in drug discovery due to their dual capacity for π-π stacking interactions and hydrogen bond formation. The 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl variant introduces three critical modifications:

- Fluorine substitutions at C4 of benzimidazole and C5 of pyrimidine enhance metabolic stability and membrane permeability

- Cyclopropyl group at N1 improves steric shielding against oxidative metabolism

- Chloropyrimidine moiety enables targeted covalent binding to kinase ATP pockets

Comparative analysis with classical benzimidazoles reveals a 3.2-fold increase in plasma stability and 78% oral bioavailability in preclinical models, attributed to these structural optimizations.